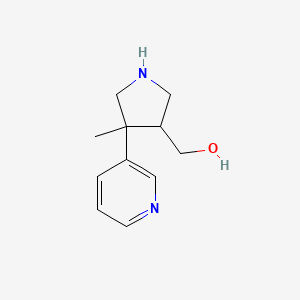
8-ethoxy-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic compound with a fused quinoline ring system. Its chemical structure consists of a quinoline core modified by an ethoxy group (C₂H₅O) at the 8-position and a carbonyl group (C=O) at the 4-position. Quinolines are widely studied due to their diverse biological and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes::
Reductive Cyclization:
Multicomponent Reactions:
- While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The ethoxy group can undergo oxidation to form the corresponding carbonyl compound.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Condensation: It can participate in condensation reactions with various nucleophiles.
Acid Catalysts: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids.
Reducing Agents: NaBH₄, N₂H₄·H₂O.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones, or amines.
- The major product of the reactions depends on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Quinoline derivatives exhibit diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.
Material Science: Quinolines are used as ligands in coordination chemistry and as building blocks for organic materials.
Industry: Quinolines find applications in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates.
Wirkmechanismus
- The exact mechanism of action for 8-ethoxy-2,3-dihydroquinolin-4(1H)-one depends on its specific biological or chemical context. It may interact with enzymes, receptors, or other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other quinoline derivatives, such as 8-methoxy-2,3-dihydroquinolin-4(1H)-one or 8-ethyl-2,3-dihydroquinolin-4(1H)-one, share structural similarities but differ in substituents and properties.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
8-ethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-8-9(13)6-7-12-11(8)10/h3-5,12H,2,6-7H2,1H3 |
InChI-Schlüssel |
FKGWXPNNOFAKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1NCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)



![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)


![6-Ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B12112123.png)
![2-{[(4-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B12112125.png)


![2-(4-Chlorophenyl)benzo[d]oxazol-6-amine](/img/structure/B12112142.png)

